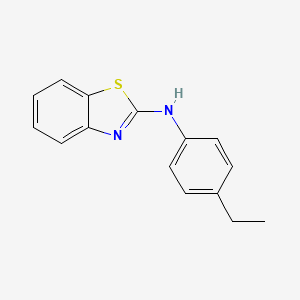

N-(4-ethylphenyl)-1,3-benzothiazol-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-ethylphenyl)-1,3-benzothiazol-2-amine is an organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of an ethyl group attached to the phenyl ring, which is further connected to the benzothiazole moiety. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethylphenyl)-1,3-benzothiazol-2-amine typically involves the condensation of 4-ethyl aniline with 2-aminobenzenethiol. The reaction is carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride, which facilitates the cyclization process to form the benzothiazole ring. The reaction is usually conducted under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

化学反応の分析

Electrophilic Substitution Reactions

The benzothiazole ring undergoes electrophilic substitution at activated positions. The electron-donating amine group directs substitution to specific sites.

Key Findings :

-

Halogenation typically occurs at the C-5 or C-6 positions due to the electron-rich nature of the benzothiazole ring .

-

Nitration favors the C-6 position under strongly acidic conditions .

Oxidation and Reduction Reactions

The benzothiazole sulfur atom and amine group participate in redox reactions.

Notes :

-

Sulfur oxidation yields sulfoxides or sulfones, depending on reaction stoichiometry .

-

The primary amine undergoes alkylation to form secondary or tertiary amines under basic conditions .

Nucleophilic Aromatic Substitution

The amine group facilitates nucleophilic displacement at activated positions.

Mechanistic Insight :

-

Thiocyanation occurs ortho to the amine group via an iodine-mediated pathway .

-

Hydrolysis of the thiazole ring under alkaline conditions yields benzothiazolone derivatives .

Condensation and Cyclization Reactions

The amine group participates in condensations to form heterocyclic systems.

Highlights :

-

Thiazolidinone derivatives exhibit enhanced biological activity, including antimicrobial properties .

Cross-Coupling Reactions

Transition-metal catalysis enables functionalization of the aryl groups.

Applications :

科学的研究の応用

Antimicrobial Activity

Benzothiazole derivatives, including N-(4-ethylphenyl)-1,3-benzothiazol-2-amine, have demonstrated significant antimicrobial properties against various pathogens.

Case Studies and Findings

- A study synthesized multiple benzothiazole derivatives and evaluated their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups (such as nitro or halogen substituents) enhanced the antibacterial activity of these compounds .

- Another investigation found that derivatives of benzothiazoles exhibited moderate to potent antifungal activity against Candida species and Aspergillus strains. The compounds were tested at concentrations comparable to standard antifungal agents, showing promising results .

| Compound | Target Pathogen | Activity (MIC) | Reference |

|---|---|---|---|

| GG4 | S. aureus | 50 mg/ml | |

| GG5 | E. coli | 50 mg/ml | |

| 8d | A. niger | 32 μg/mL |

Anticancer Properties

Benzothiazole derivatives are also being explored for their anticancer potential.

Case Studies and Findings

- Research indicates that compounds containing the benzothiazole moiety exhibit anti-tumor properties across various cancer types. For instance, this compound has been suggested as a candidate for further investigation into its selective targeting of cancer cells while minimizing damage to normal tissues .

- In vitro studies have shown that certain benzothiazole derivatives can induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival and proliferation .

| Compound | Cancer Type | Mechanism of Action | Reference |

|---|---|---|---|

| 2-(4-aminophenyl)benzothiazole | Ovarian Cancer | Induction of apoptosis | |

| 2-amino-1,3-benzothiazole | Breast Cancer | Oxidative stress induction |

Neuroprotective Effects

The neuroprotective potential of benzothiazole derivatives has been investigated in relation to neurodegenerative diseases.

Case Studies and Findings

- A series of studies evaluated the neurotoxicity and CNS depressant effects of benzothiazole derivatives. Notably, certain compounds demonstrated anticonvulsant properties without significant neurotoxicity, suggesting their potential use in treating epilepsy or other CNS disorders .

- The molecular structure of these compounds allows them to interact with neurotransmitter systems, providing a basis for their neuroprotective effects .

作用機序

The mechanism of action of N-(4-ethylphenyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit the activity of certain enzymes or interfere with cellular processes, leading to its antimicrobial and anticancer effects. For example, it may inhibit the synthesis of nucleic acids or proteins in microbial cells, resulting in cell death. In cancer cells, it can induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

類似化合物との比較

- N-(4-methylphenyl)-1,3-benzothiazol-2-amine

- N-(4-chlorophenyl)-1,3-benzothiazol-2-amine

- N-(4-bromophenyl)-1,3-benzothiazol-2-amine

Comparison: N-(4-ethylphenyl)-1,3-benzothiazol-2-amine is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. Compared to its methyl, chloro, and bromo analogs, the ethyl derivative may exhibit different pharmacokinetic properties, such as increased lipophilicity, which can affect its absorption, distribution, metabolism, and excretion in biological systems. Additionally, the ethyl group can impact the compound’s binding affinity to molecular targets, potentially leading to variations in its therapeutic efficacy and safety profile.

生物活性

N-(4-ethylphenyl)-1,3-benzothiazol-2-amine is a compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive review of its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

This compound belongs to the benzothiazole family, characterized by a benzene ring fused with a thiazole ring. The presence of the ethylphenyl group enhances its lipophilicity, potentially affecting its biological interactions.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of benzothiazole derivatives, including this compound.

In Vitro Studies

- Antibacterial Activity :

- Antifungal Activity :

The mechanism by which benzothiazole derivatives exert their antimicrobial effects often involves disruption of microbial cell membranes or interference with metabolic pathways. The electron-withdrawing groups on the benzothiazole moiety have been shown to enhance these activities by increasing the compound's reactivity .

Anticancer Activity

Benzothiazole derivatives have also been explored for their anticancer properties.

Cell Line Studies

- Tumor Inhibition :

- Dose-Response Relationships :

Research Findings and Case Studies

特性

IUPAC Name |

N-(4-ethylphenyl)-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2S/c1-2-11-7-9-12(10-8-11)16-15-17-13-5-3-4-6-14(13)18-15/h3-10H,2H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWSMNCMXPCJYIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。